molecular formula C16H14BF2N3O2 B13491942 Bodipy 576/589

Bodipy 576/589

Cat. No.: B13491942
M. Wt: 329.1 g/mol
InChI Key: HEVJIRROVGECSJ-UHFFFAOYSA-N
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Biological Activity

Bodipy 576/589 is a fluorescent dye that has gained attention for its unique properties and applications in biological research. This compound, part of the BODIPY family, exhibits significant advantages in fluorescence-based assays, particularly due to its high extinction coefficient, fluorescence quantum yield, and cell permeability. This article delves into the biological activity of this compound, highlighting its synthesis, properties, and various applications in scientific studies.

This compound is characterized by its bright red fluorescence, with excitation and emission maxima at approximately 575 nm and 588 nm, respectively. It is chemically stable and relatively insensitive to changes in solvent polarity and pH, making it suitable for diverse experimental conditions. The synthesis of this compound typically involves coupling reactions that yield the NHS ester form, which is highly reactive towards primary amines in biomolecules such as proteins and oligonucleotides .

Table 1: Key Properties of this compound

PropertyValue
Excitation Maximum (nm)575
Emission Maximum (nm)588
Extinction Coefficient (cm⁻¹M⁻¹)83,000
Quantum YieldHigh
SolubilityDMSO, DMF
Molecular Weight426.19

Biological Applications

This compound has been utilized in various biological applications due to its favorable properties:

  • Fluorescence Polarization Assays : Its long excited-state lifetime (typically over 5 nanoseconds) allows for effective use in fluorescence polarization assays, which are instrumental in studying molecular interactions and binding kinetics .
  • Cell Permeability : The dye's high cell permeability facilitates its application as a tracer in live-cell imaging studies. It has been successfully conjugated with kinase inhibitors to develop NanoBRET probes that measure target engagement in live cells .
  • Lipid Staining : this compound is particularly effective for staining lipids and membranes due to its hydrophobic nature. This property has been exploited in studies examining lipid metabolism and cholesterol trafficking within cells .
  • Protein Labeling : The NHS ester form of this compound is commonly used for labeling proteins and antibodies, enhancing their detection in various assays .

Case Studies

Several studies have highlighted the efficacy of this compound in biological research:

  • Study on Lipid Metabolism : In a study investigating intravascular cholesterol metabolism, researchers used a modified BODIPY-tagged cholesterol analog to visualize cholesterol deposition in zebrafish models. The results demonstrated the compound's ability to effectively stain lipid-rich areas within biological tissues .
  • NanoBRET Probes Development : Another study focused on developing cell-permeable NanoBRET probes using this compound conjugated with kinase inhibitors. These probes provided insights into the dynamic interactions between kinases and their substrates within live cells .

Properties

Molecular Formula

C16H14BF2N3O2

Molecular Weight

329.1 g/mol

IUPAC Name

3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid

InChI

InChI=1S/C16H14BF2N3O2/c18-17(19)21-11(6-8-16(23)24)3-4-12(21)10-13-5-7-15(22(13)17)14-2-1-9-20-14/h1-5,7,9-10,20H,6,8H2,(H,23,24)

InChI Key

HEVJIRROVGECSJ-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)O)C=C3[N+]1=C(C=C3)C4=CC=CN4)(F)F

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.